2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester
Description
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester (CAS 945744-04-7) is a protected derivative of the non-proteinogenic amino acid L-homoserine. Its structure features two tert-butyloxycarbonyl (Boc) groups on the amino moiety and a tert-butyl ester on the carboxyl group. This compound is primarily utilized in peptide synthesis, where the Boc groups serve as temporary protective agents for amines, enabling selective reactivity during stepwise assembly . The tert-butyl ester enhances solubility in organic solvents and resists hydrolysis under basic conditions, making it advantageous in multi-step synthetic routes.
Properties
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGLSISAHOXOW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Boc Protection of L-Homoserine
The synthesis begins with L-homoserine, an amino acid with a hydroxyl-bearing side chain. The primary amino group is protected first using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A typical procedure involves dissolving L-homoserine in a 1:1 mixture of water and dioxane, followed by the addition of Boc₂O and sodium bicarbonate at 0–5°C. After stirring for 12–24 hours, the mono-Boc-protected intermediate is isolated via extraction with ethyl acetate, yielding 70–85% purity.
Key Reaction Conditions
Secondary Boc Protection and Esterification
The secondary amino group is protected using a second equivalent of Boc₂O under anhydrous conditions. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with 4-dimethylaminopyridine (DMAP) catalyzing the reaction. Concurrently, the carboxyl group is esterified using tert-butyl alcohol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This one-pot dual protection/esterification approach reduces intermediate isolation steps, achieving 60–75% overall yield.
Critical Challenges
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Epimerization Risk : Prolonged exposure to basic conditions during Boc protection may racemize the α-carbon.
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Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility but complicate Boc₂O activation.
One-Pot Synthesis via Mechanochemical Activation
A breakthrough method reported in 2025 utilizes electromagnetic milling to drive Boc protection and esterification without solvents or external heating. L-Homoserine is mixed with Boc₂O and tert-butyl alcohol in a ball mill, with mechanical energy inducing molecular collisions. This approach achieves 92% yield in 2 hours, surpassing traditional methods in efficiency and sustainability (Table 1).
Table 1: Comparison of Traditional vs. Mechanochemical Synthesis
| Parameter | Traditional Method | Mechanochemical Method |
|---|---|---|
| Solvent | DCM/THF | Solvent-free |
| Reaction Time | 24–48 hours | 2 hours |
| Yield | 60–75% | 92% |
| Purity (HPLC) | 85–90% | 98% |
| Energy Input | Heating/stirring | Mechanical milling |
Advantages
-
Green Chemistry : Eliminates volatile organic solvents, reducing waste.
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Scalability : Suitable for gram-to-kilogram scale without yield loss.
Optimization of Reaction Parameters
Temperature and Catalysis
Lower temperatures (0–5°C) minimize side reactions during Boc protection, while room-temperature esterification prevents tert-butyl ester hydrolysis. Catalytic DMAP (0.1–0.5 eq) accelerates acylation but requires careful removal during purification.
Solvent Selection
Polar aprotic solvents like DMF enhance Boc₂O reactivity but risk carbamate decomposition. Recent studies favor tert-butyl acetate as a dual solvent/protecting agent, simplifying the esterification step.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 300 MHz) exhibits distinct signals:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with a retention time of 6.8 minutes.
Mass Spectrometry
ESI-MS ([M+H]⁺) m/z 376.3 aligns with the calculated molecular weight (375.5 g/mol).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Trifluoroacetic acid is commonly used to remove the tert-butyloxycarbonyl group.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Substitution: Free amino acid and carbon dioxide.
Scientific Research Applications
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: As a protecting group for amino acids, it helps in the stepwise synthesis of peptides by preventing unwanted side reactions.
Drug Development: Used in the synthesis of peptide-based drugs and other bioactive compounds.
Biochemistry: Employed in the study of protein structure and function by facilitating the synthesis of modified peptides.
Mechanism of Action
The primary mechanism of action of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester involves the protection of amino groups in amino acids. The tert-butyloxycarbonyl group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted reactions. This protection is crucial during peptide synthesis, where selective reactions are necessary to build the desired peptide sequence .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester and related compounds:
Key Comparative Insights
Protection Strategy :
- Dual Boc groups on the main compound provide superior amine protection compared to single-Boc analogues like N-Boc-L-tyrosine methyl ester. This dual protection minimizes side reactions in complex peptide syntheses .
- The tert-butyl ester group offers greater stability against hydrolysis than methyl or ethyl esters, as seen in tert-Butyl L-alaninate vs. methyl ester derivatives .
Steric and Electronic Effects :
- The iodo-substituted analogue (CAS N/A, ) shares the dual Boc and tert-butyl ester features but introduces a halogen for cross-coupling versatility. This contrasts with the main compound’s unmodified homoserine side chain.
- L-Proline tert-Butyl Ester Hydrochloride’s rigid cyclic structure imparts conformational constraints absent in the linear homoserine derivative .
Applications in Synthesis :
- The main compound’s dual Boc groups are critical for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), whereas single-Boc derivatives require sequential deprotection steps .
- Compared to tert-Butyl L-alaninate, the homoserine derivative’s extended side chain allows for incorporation into peptides requiring flexible or hydrophilic regions .
Biological Activity
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, commonly referred to as Boc-L-homoserine, is a synthetic compound utilized primarily in organic chemistry for the protection of amino acids during peptide synthesis. Its structural formula is with a molecular weight of approximately 375.46 g/mol. This compound plays a significant role in biochemical research and drug development due to its ability to modify amino acid functionalities, impacting various biological processes.
The primary mechanism of action for 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester involves the introduction of the Boc protecting group to amine functionalities in organic compounds. This modification allows for more controlled and selective reactions, particularly in the synthesis of peptides and proteins. The compound interacts with its targets through binding interactions that may lead to enzyme inhibition or activation, thereby influencing gene expression and biochemical pathways related to amino acids and proteins .
The compound exhibits several key biochemical properties:
- Solubility: Soluble in dichloromethane and methanol, making it suitable for various organic reactions.
- Form: Typically exists as a viscous oil at room temperature.
- Stability: The stability of the Boc group allows for its use in multiple synthetic steps without significant degradation .
Applications in Research
2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester finds extensive applications in:
- Peptide Synthesis: Acts as a protecting group for amino acids, facilitating the stepwise assembly of peptides while preventing unwanted side reactions.
- Drug Development: Integral in synthesizing peptide-based therapeutics and other bioactive compounds.
- Biochemistry Studies: Used to investigate protein structure and function by enabling the synthesis of modified peptides .
Biological Activity Overview
The biological activity of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester primarily relates to its role as a reagent in peptide synthesis. While direct biological effects on living organisms are not extensively documented, its influence on biochemical pathways suggests potential implications in pharmacology and metabolic studies.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Peptide Synthesis | Protects amino acids during synthesis |
| Enzyme Interaction | Modifies enzyme activity through amine protection |
| Gene Expression | Potential influence on gene regulation via protein modification |
Case Studies
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Synthesis of Non-Natural Amino Acids:
A study highlighted the use of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester as a key intermediate in synthesizing enantiopure non-natural α-amino acids. The research demonstrated how the Boc group facilitated selective reactions that were crucial for producing specific amino acid derivatives . -
Pharmacological Applications:
Research indicates that compounds derived from 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester have been explored for their potential antibacterial properties. While direct activity against pathogens was not confirmed, the synthetic pathways enabled by this compound contribute to developing new therapeutic agents .
Q & A
Basic Question: What are the recommended analytical methods to confirm the structural integrity of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify tert-butyloxycarbonyl (Boc) group integration, ester carbonyl signals (~165-175 ppm), and homoserine backbone stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (210–260 nm) to assess purity and detect degradation products (e.g., tert-butyl alcohol from ester hydrolysis) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF can confirm molecular ion peaks and fragmentation patterns consistent with Boc-protected intermediates .
Advanced Question: How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer:
Enantiomeric purity is critical for biological applications. Key strategies include:
- Chiral Catalysis: Use enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during esterification to minimize racemization. Monitor reaction kinetics via circular dichroism (CD) spectroscopy .
- Chromatographic Resolution: Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) in preparative HPLC to separate diastereomers. Validate purity using polarimetry or X-ray crystallography .
- Reaction Condition Screening: Apply factorial design experiments (e.g., split-plot designs) to test variables like temperature, solvent polarity, and base strength, which influence stereochemical outcomes .
Basic Question: What experimental precautions are necessary for handling this compound?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis .
- Toxicity Mitigation: Conduct reactions in fume hoods with PPE (gloves, goggles) due to potential tert-butyl alcohol release. Refer to SDS guidelines for spill management and disposal .
- Stability Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation kinetics .
Advanced Question: How can researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer:
Yield discrepancies often arise from subtle differences in methodology. A systematic approach includes:
- Replication Under Controlled Conditions: Reproduce reported protocols while strictly controlling variables (e.g., solvent purity, catalyst batch).
- Mechanistic Probing: Use isotopic labeling () to track ester hydrolysis pathways. Compare kinetic isotope effects (KIE) under varying pH and temperature .
- Multivariate Analysis: Apply statistical tools (ANOVA, PCA) to datasets from split-plot experiments, isolating factors (e.g., solvent polarity, protecting group stability) that dominate yield variability .
Basic Question: What are the key applications of this compound in peptide synthesis?
Methodological Answer:
- Amino Acid Protection: The Boc groups shield the α-amine and homoserine side chain during solid-phase peptide synthesis (SPPS). Deprotection is achieved with TFA/CHCl (1:4 v/v) .
- Conformational Studies: Incorporate the ester into model peptides to study backbone flexibility via -NMR NOE experiments or molecular dynamics simulations .
Advanced Question: How can environmental degradation pathways of this compound be modeled?
Methodological Answer:
- Abiotic Degradation: Simulate hydrolysis under controlled pH (3–10) and UV exposure. Quantify tert-butyl alcohol and CO release via GC-MS and ion chromatography .
- Biotic Degradation: Use soil or microbial consortia (e.g., Mycobacterium spp.) in bioreactors. Track metabolic intermediates (e.g., L-homoserine) via LC-MS and -isotope tracing .
- Computational Modeling: Apply QSAR models to predict half-lives in aquatic systems based on logP, pKa, and steric parameters .
Basic Question: What techniques validate the compound’s compatibility with downstream bioconjugation?
Methodological Answer:
- Click Chemistry Compatibility: Test azide-alkyne cycloaddition efficiency using Cu(I) catalysts. Monitor reaction progress via FT-IR (disappearance of azide peaks at ~2100 cm) .
- Enzymatic Assays: Incubate with esterases (e.g., porcine liver esterase) to confirm selective deprotection without Boc-group cleavage. Analyze products via TLC or MALDI-TOF .
Advanced Question: How to design experiments investigating its role in post-translational modifications?
Methodological Answer:
- In Vitro Mimicry: Incorporate the ester into synthetic peptides mimicking native substrates (e.g., ubiquitin-like proteins). Use fluorescence polarization to study binding affinity with modifying enzymes .
- Kinetic Profiling: Perform stopped-flow kinetics under pseudo-first-order conditions to measure acylation rates catalyzed by transferases. Compare with natural homoserine derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
